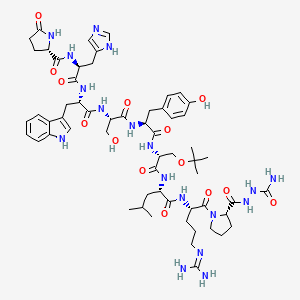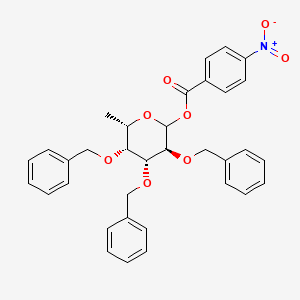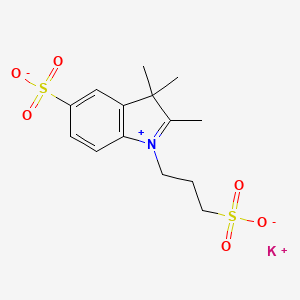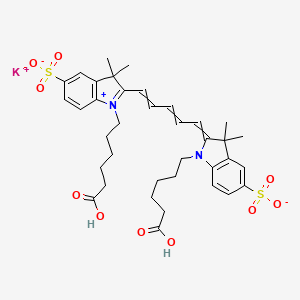
Z-3-(トリブチルスズ)-2-プロペン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-3-(Tributylstannyl)-2-propen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a prop-2-en-1-amine moiety
科学的研究の応用
Z-3-(Tributylstannyl)-2-propen-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to modify surface properties and enhance material performance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-3-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of tributyltin hydride with an appropriate alkyne or alkene precursor under specific conditions. One common method is the hydrostannylation of propargylamine, where tributyltin hydride is added to the triple bond of propargylamine in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Z-3-(Tributylstannyl)-2-propen-1-amine may involve large-scale hydrostannylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Z-3-(Tributylstannyl)-2-propen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of substituted amines.
作用機序
The mechanism of action of Z-3-(Tributylstannyl)-2-propen-1-amine involves its interaction with molecular targets through its tin and amine functional groups. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the amine group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
Tributyltin chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tributyltin acetate: Similar in structure but with an acetate group instead of an amine.
Uniqueness
Z-3-(Tributylstannyl)-2-propen-1-amine is unique due to its combination of a stannyl group and an amine group, which provides distinct reactivity and potential applications compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions and its versatility in various scientific fields make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(Z)-3-tributylstannylprop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNSAUITMDMLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C\CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)


![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)





